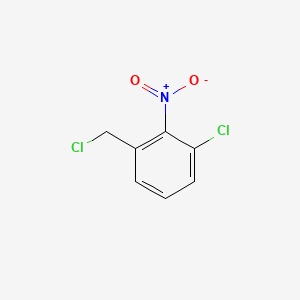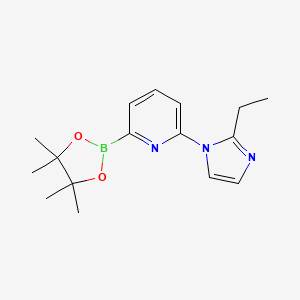
3-Pyridylacetic--d2 Acid-OD DCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Pyridylacetic–d2 Acid-OD DCl is a chemical compound with the molecular formula C7H8ClNO2 . It is used as an intermediate in the pharmaceutical industry .
Synthesis Analysis
A three-component synthesis of substituted pyridylacetic acid derivatives has been reported . The approach centers on the dual reactivity of Meldrum’s acid derivatives, initially as nucleophiles to perform substitution on activated pyridine-N-oxides, then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .Molecular Structure Analysis
The molecular structure of 3-Pyridylacetic–d2 Acid-OD DCl is represented by the formula C7H8ClNO2 . The molecular weight is 173.6 .Chemical Reactions Analysis
The synthesis of pyridylacetic acid derivatives involves a three-component process. This process includes the use of Meldrum’s acid derivatives as nucleophiles to perform substitution on activated pyridine-N-oxides, and then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .Mechanism of Action
While the specific mechanism of action for 3-Pyridylacetic–d2 Acid-OD DCl is not explicitly stated in the search results, it’s worth noting that pyridylacetic acid derivatives are prevalent in pharmaceutical products . They are used both as subunits of drugs and drug candidates and also as intermediates for their synthesis .
Safety and Hazards
3-Pyridylacetic–d2 Acid-OD DCl is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Pyridylacetic--d2 Acid-OD DCl involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetic acid", "Pyridine", "Deuterium oxide", "Thionyl chloride" ], "Reaction": [ { "Step 1": "Deuterated acetic acid is reacted with pyridine in the presence of a deuterium oxide catalyst to form 3-Pyridylacetic--d2 Acid.", "Reactants": [ "Deuterated acetic acid", "Pyridine", "Deuterium oxide" ], "Products": [ "3-Pyridylacetic--d2 Acid" ] }, { "Step 2": "3-Pyridylacetic--d2 Acid is then reacted with thionyl chloride to form 3-Pyridylacetic--d2 Acid chloride.", "Reactants": [ "3-Pyridylacetic--d2 Acid", "Thionyl chloride" ], "Products": [ "3-Pyridylacetic--d2 Acid chloride" ] }, { "Step 3": "The final step involves the addition of deuterium oxide to the 3-Pyridylacetic--d2 Acid chloride to form 3-Pyridylacetic--d2 Acid-OD DCl.", "Reactants": [ "3-Pyridylacetic--d2 Acid chloride", "Deuterium oxide" ], "Products": [ "3-Pyridylacetic--d2 Acid-OD DCl" ] } ] } | |
CAS RN |
1219802-37-5 |
Product Name |
3-Pyridylacetic--d2 Acid-OD DCl |
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
177.62 |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2 |
InChI Key |
XVCCOEWNFXXUEV-BONYUCOBSA-N |
SMILES |
C1=CC(=CN=C1)CC(=O)O.Cl |
synonyms |
3-Pyridylacetic--d2 Acid-OD DCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)

![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)


